![molecular formula C10H11N3O2S B1243652 methyl N-(1,3-benzodioxol-5-ylmethylidene)aminomethanehydrazonothioate](/img/structure/B1243652.png)
methyl N-(1,3-benzodioxol-5-ylmethylidene)aminomethanehydrazonothioate
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Overview
Description
N'-(1,3-benzodioxol-5-ylmethylideneamino)carbamimidothioic acid methyl ester is a member of benzodioxoles.
Scientific Research Applications
Receptor Antagonist Research
Methyl N-(1,3-benzodioxol-5-ylmethylidene)aminomethanehydrazonothioate is part of the broader family of benzodioxole-containing compounds. These compounds, including variants like A-127722, are studied for their potential as endothelin (ET) receptor antagonists. Such antagonists can bind to ETA and ETB receptor subtypes, showing potential in cardiovascular and renal disease research due to their regulatory role in vasoconstriction and blood pressure (Tasker et al., 1997).
Structural and Synthetic Chemistry
Research in the field of structural and synthetic chemistry explores the reactivity and synthesis of benzodioxole derivatives. For instance, studies on the reactions of diazomethanes with 5-benzylidene-3-phenylrhodanine, a compound structurally similar to this compound, contribute to understanding the chemical behavior and potential applications of these compounds in various reactions (Seyfried et al., 2009).
Antibacterial Activity
Certain derivatives of 1,3-benzodioxol, which is a core component of the chemical , have been synthesized and tested for antibacterial activity. Though these compounds have shown to be moderately weak inhibitors relative to established standards like ciprofloxacin, such research aids in expanding the potential arsenal of antibacterial agents (Aziz‐ur‐Rehman et al., 2015).
Molecular-Electronic Structures and Supramolecular Aggregation
Studies on the molecular-electronic structures of benzodioxole derivatives demonstrate the intramolecular interactions and hydrogen bonding patterns that contribute to their physical and chemical properties. This research provides insights into the molecular design of new materials and drugs (Low et al., 2004).
Organic Impurity Profiling
Organic impurity profiling of compounds synthesized from catechol, which includes benzodioxole derivatives, is crucial for understanding the synthesis pathways and potential impurities that may arise. Such profiling is important in pharmaceutical manufacturing and quality control (Heather et al., 2017).
Metal Ion Complexation
Benzodioxole derivatives have been explored for their ability to complex with metal ions like zinc, magnesium, and calcium. This research is significant in understanding the biological roles of these metals and developing potential therapeutic agents (Matczak-Jon et al., 2010).
Potential Antitumor Activity
Some 1,3-benzodioxole derivatives have been synthesized and evaluated for their in vitro antitumor activity against human tumor cell lines. This line of research is vital in the ongoing search for new anticancer drugs (Micale et al., 2002).
properties
Molecular Formula |
C10H11N3O2S |
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Molecular Weight |
237.28 g/mol |
IUPAC Name |
methyl N'-[(E)-1,3-benzodioxol-5-ylmethylideneamino]carbamimidothioate |
InChI |
InChI=1S/C10H11N3O2S/c1-16-10(11)13-12-5-7-2-3-8-9(4-7)15-6-14-8/h2-5H,6H2,1H3,(H2,11,13)/b12-5+ |
InChI Key |
IXDXBXANPHFKBD-LFYBBSHMSA-N |
Isomeric SMILES |
CS/C(=N/N=C/C1=CC2=C(C=C1)OCO2)/N |
SMILES |
CSC(=NN=CC1=CC2=C(C=C1)OCO2)N |
Canonical SMILES |
CSC(=NN=CC1=CC2=C(C=C1)OCO2)N |
solubility |
29 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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